1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid
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Overview
Description
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone; oxalic acid is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a tert-butylamino group, a hydroxypropoxy group, and an ethoxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The process may involve:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate precursor.
Attachment of the hydroxypropoxy group: This is achieved through a nucleophilic substitution reaction.
Introduction of the ethoxymethyl group: This step involves the use of ethyl iodide or a similar reagent.
Final assembly: The intermediate compounds are then combined under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
- 1-[4-(butylamino)phenyl]ethanone
Uniqueness
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
104450-36-4 |
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Molecular Formula |
C38H60N2O12 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid |
InChI |
InChI=1S/2C18H29NO4.C2H2O4/c2*1-6-22-11-15-9-14(13(2)20)7-8-17(15)23-12-16(21)10-19-18(3,4)5;3-1(4)2(5)6/h2*7-9,16,19,21H,6,10-12H2,1-5H3;(H,3,4)(H,5,6) |
InChI Key |
CWJSAYPYOAWYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.CCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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